N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine
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Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine, also known as FUB-APINACA, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential applications in research. This compound is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain, but its unique chemical properties make it a valuable tool for studying the endocannabinoid system.
Mechanism of Action
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine acts on the same receptors in the brain as other synthetic cannabinoids, primarily the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine binds to these receptors and activates them, leading to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine are similar to those of other synthetic cannabinoids, including changes in mood, appetite, and pain perception. The compound has also been shown to have anxiolytic effects and may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine in lab experiments is its unique chemical properties, which make it a valuable tool for studying the endocannabinoid system. However, like other synthetic cannabinoids, N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine has limitations in terms of its potential for abuse and its potential to cause adverse effects in humans.
Future Directions
There are several future directions for research on N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine. One area of interest is the potential use of the compound as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is the development of new synthetic cannabinoids based on the structure of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine, which may have unique properties and applications in research. Finally, more research is needed to understand the long-term effects of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine on the endocannabinoid system and its potential for abuse.
Synthesis Methods
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-bromo-2,5-dimethoxybenzaldehyde in the presence of a base. The resulting compound is then coupled with 2-furylmethylamine using a palladium catalyst to form N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine has been used in several scientific studies to investigate the endocannabinoid system and its role in various physiological processes. One study examined the effects of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine on anxiety-like behavior in mice and found that the compound had anxiolytic effects similar to those of other synthetic cannabinoids. Another study investigated the effects of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](2-furyl)methanamine on the release of dopamine in the brain, suggesting that the compound may have potential as a treatment for addiction.
properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H21NO4/c1-2-19(23-9-1)14-22-13-16-3-6-18(7-4-16)26-15-17-5-8-20-21(12-17)25-11-10-24-20/h1-9,12,22H,10-11,13-15H2 |
InChI Key |
ONZHKZJJXOPJPX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CC=CO4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CC=CO4 |
Origin of Product |
United States |
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